

DAA-1106: A Superior Second-Generation Radioligand for TSPO Imaging

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A detailed comparison of **DAA-1106** and first-generation TSPO radioligands for researchers and drug development professionals.

The 18kDa translocator protein (TSPO), located on the outer mitochondrial membrane, is a key biomarker for neuroinflammation. Its expression is significantly upregulated in activated microglia and astrocytes, making it a valuable target for in vivo imaging in various neurological disorders. While first-generation radioligands for Positron Emission Tomography (PET) targeting TSPO, such as --INVALID-LINK---PK11195 and [11C]Ro5-4864, paved the way for neuroinflammation imaging, they are hampered by significant limitations. The second-generation radioligand, **DAA-1106**, has emerged as a superior alternative, offering significant advantages in binding affinity, specificity, and in vivo imaging performance.

Enhanced Binding Affinity and Specificity

DAA-1106 exhibits a markedly higher binding affinity for TSPO compared to its predecessors. This translates to a more robust and reliable signal, crucial for the accurate quantification of TSPO expression.



Radioligand	Binding Affinity (Ki, nM)	Species	Reference
DAA-1106	0.043	Rat	[1]
0.28	Rat	[1]	
INVALID-LINK PK11195	9.3	Human	_
[11C]Ro5-4864	6.0	Rat	

Radioligand	Dissociation Constant (KD, nM)	Brain Region	Condition	Reference
[3H]DAA-1106	~1.5	Ipsilateral Cortex	Traumatic Brain Injury (Rat)	[2]
INVALID-LINK -PK11195	~6.0	Ipsilateral Cortex	Traumatic Brain Injury (Rat)	[2]
[3H]DAA-1106	Significantly lower than INVALID-LINK PK11195	Postmortem Human Brain (various neurological disorders)	Cerebral infarcts, ALS, Alzheimer's, FTD, MS	[3]

The significantly lower dissociation constant (KD) for **DAA-1106** indicates a stronger and more stable interaction with the TSPO binding site, resulting in a higher quality imaging signal.[2][3]

Superior In Vivo Imaging Performance

In vivo studies have consistently demonstrated the superior imaging characteristics of **DAA-1106** over first-generation radioligands.

Key Advantages of **DAA-1106** in PET Imaging:



- Higher Brain Uptake: DAA-1106 shows greater penetration of the blood-brain barrier, leading to a stronger signal from the target tissue.[4]
- Improved Signal-to-Noise Ratio: The combination of high affinity and lower non-specific binding results in a clearer signal with less background noise, a significant issue with firstgeneration ligands.[5]
- Greater Retention in Areas of Neuroinflammation: In animal models of neurological disease, [11C]DAA-1106 shows markedly higher retention at sites of inflammation compared to --INVALID-LINK---PK11195.[2][6] This enhanced retention allows for a more sensitive detection of pathological processes.

Experimental Protocols Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its target receptor.

Materials:

- Brain mitochondrial preparations (from rat or human tissue)
- Radioligand: [3H]PK11195 or [3H]Ro5-4864
- Test compounds: DAA-1106, (R)-PK11195, Ro5-4864
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- Glass fiber filters
- Scintillation counter

Procedure:

- Incubation: Aliquots of the mitochondrial preparation are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
- Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.



- Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the mitochondrial membranes with the bound radioligand.
- Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.
- Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vivo PET Imaging (Head-to-Head Comparison)

This protocol outlines a typical preclinical study to directly compare the in vivo performance of [11C]DAA-1106 and --INVALID-LINK---PK11195.

Animal Model:

• Rat model of neuroinflammation (e.g., induced by lipopolysaccharide (LPS) or traumatic brain injury).

Procedure:

- Radioligand Administration: A cohort of animals receives an intravenous injection of [11C]DAA-1106, while another cohort receives --INVALID-LINK---PK11195.
- Dynamic PET Scanning: Immediately following injection, dynamic PET scans of the brain are acquired over a specified period (e.g., 60-90 minutes).
- Arterial Blood Sampling: To enable kinetic modeling, arterial blood samples are collected throughout the scan to measure the concentration of the radioligand in plasma.
- Image Analysis:
 - Regions of interest (ROIs) are drawn on the PET images corresponding to the area of inflammation and a reference region (an area with low TSPO expression).



- Time-activity curves (TACs) are generated for each ROI, showing the change in radioactivity concentration over time.
- Kinetic Modeling: The TACs and plasma input function are used to calculate key parameters such as the total distribution volume (VT), which reflects the total binding (specific and nonspecific) of the radioligand in the tissue.
- Signal-to-Noise Ratio Calculation: The ratio of the signal in the inflamed region to the signal in the reference region is calculated to determine the signal-to-noise ratio.
- Ex Vivo Autoradiography (Optional): Following the PET scan, animals can be euthanized, and their brains sectioned for ex vivo autoradiography to visualize the distribution of the radioligand at a higher resolution.

Visualizing the Advantage: Workflows and Pathways

To better understand the experimental process and the underlying biological mechanisms, the following diagrams are provided.





TSPO Signaling in Activated Microglia

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Caption: TSPO signaling pathway in activated microglia.



Animal Preparation Animal Model of Neuroinflammation Anesthesia Radioligand Administration IV Injection: [11C]DAA-1106 11C-PK11195 **PET Imaging** Dynamic PET Scan (60-90 min) Arterial Blood Sampling Data Analysis **Image Reconstruction** Kinetic Modeling (VT) Signal-to-Noise Ratio Statistical Comparison

Comparative PET Imaging Workflow

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Caption: Head-to-head comparative PET imaging workflow.



Conclusion

The available data strongly support the conclusion that **DAA-1106** offers significant advantages over first-generation TSPO radioligands. Its superior binding affinity, improved specificity, and enhanced in vivo imaging characteristics, including higher brain uptake and a better signal-to-noise ratio, make it a more sensitive and reliable tool for the in vivo quantification of TSPO expression. For researchers and drug development professionals in the field of neuroinflammation, **DAA-1106** represents a more robust and accurate means to investigate disease mechanisms, monitor disease progression, and evaluate the efficacy of novel therapeutic interventions.

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